2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and various substituents in the molecule contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The resulting intermediate is then subjected to acetal deprotection using formic acid (98%) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds with different biological targets, enhancing its binding affinity and specificity . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
- 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- 4-[(E)-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide lies in its specific combination of substituents, which confer distinct biological activities and potential applications.
Properties
Molecular Formula |
C23H18FN5OS |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18FN5OS/c24-19-13-11-17(12-14-19)15-25-26-21(30)16-31-23-28-27-22(18-7-3-1-4-8-18)29(23)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,30)/b25-15+ |
InChI Key |
VYZPHYOIJOOUGU-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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